molecular formula C17H14ClN3O5S B2968140 5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 868370-04-1

5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Cat. No. B2968140
CAS RN: 868370-04-1
M. Wt: 407.83
InChI Key: ZJNVLAHWTSVVAT-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Chemical Synthesis and Biological Activity Research on related compounds emphasizes their synthesis and evaluation for various biological activities. For instance, compounds with similar structural features have been synthesized and evaluated for their antitumor, anticonvulsant, and antimicrobial activities (Faizi et al., 2017; Desai et al., 2013). These studies contribute to the field by demonstrating the potential therapeutic applications of benzothiazole derivatives and related compounds.

Hypoxic Cell Cytotoxicity for Antitumor Agents A study on the hypoxia-selective cytotoxicity of compounds bearing nitrobenzamide moieties highlighted the selective toxicity such compounds can exhibit toward hypoxic cells, a feature that could be exploited in designing antitumor agents targeting hypoxic tumor microenvironments (Palmer et al., 1996). This research provides a framework for understanding how modifications to the benzothiazole core might influence biological activity, particularly in cancer therapy.

Electrochemical Studies Electrochemical behaviors of benzoxazole compounds have been studied, indicating the potential for quantitative determinations of such compounds using various voltammetry techniques (Zeybek et al., 2009). These findings suggest avenues for exploring electrochemical properties and applications of structurally related compounds in analytical chemistry.

Crystal Engineering Investigations into crystal engineering utilizing hydrogen and halogen bonds have included studies of compounds with benzamide and nitrobenzamide functionalities, contributing to the understanding of molecular interactions and crystal design (Saha et al., 2005). Such research is vital for drug design and material science, providing insights into the structuring and stability of pharmaceutical compounds.

properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S/c1-20-14-12(25-2)6-7-13(26-3)15(14)27-17(20)19-16(22)10-8-9(18)4-5-11(10)21(23)24/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNVLAHWTSVVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

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